5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Michael Addition Synthetic Methodology Heterocyclic Chemistry

5-Ethenyl-3-phenyl-1,2,4-oxadiazole (CAS 28917-17-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a vinyl group at the 5-position. This substitution pattern confers distinct physicochemical properties, including a predicted boiling point of 293.7±23.0 °C, a density of 1.148±0.06 g/cm³, and a XLogP3 of 2.8, along with slight solubility in chloroform, ethyl acetate, and methanol.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 28917-17-1
Cat. No. B057264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-3-phenyl-1,2,4-oxadiazole
CAS28917-17-1
Synonyms5-Ethenyl-3-phenyl-1,2,4-oxadiazole; 
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC=CC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyWSTDQQDNFXEASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-3-phenyl-1,2,4-oxadiazole (CAS 28917-17-1): A Versatile 1,2,4-Oxadiazole Building Block for Advanced Synthesis


5-Ethenyl-3-phenyl-1,2,4-oxadiazole (CAS 28917-17-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a vinyl group at the 5-position . This substitution pattern confers distinct physicochemical properties, including a predicted boiling point of 293.7±23.0 °C, a density of 1.148±0.06 g/cm³, and a XLogP3 of 2.8, along with slight solubility in chloroform, ethyl acetate, and methanol . The compound is characterized as a versatile small molecule scaffold, stable under inert atmosphere but light-sensitive, and is primarily utilized as a chemical reagent in the synthesis of pharmaceutically active motifs . Its vinyl group enables it to act as an activated alkene, making it a valuable partner in various C–C bond-forming reactions [1].

Vinyl-activated heterocycle – enables conjugate additions as a Michael acceptor.
MBH nucleophilic partner – forms C–C bonds with aldehydes under organocatalysis.
Pharmaceutical motif synthesis – builds polyfunctionalized 1,2,4-oxadiazole scaffolds.

Why a Generic 1,2,4-Oxadiazole Cannot Replace 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in Advanced Synthesis


The presence of the 5-vinyl group in 5-ethenyl-3-phenyl-1,2,4-oxadiazole is the critical structural determinant that fundamentally alters its synthetic utility compared to other 1,2,4-oxadiazole derivatives. While 3-phenyl-1,2,4-oxadiazoles lacking an activated alkene moiety (e.g., 5-methyl or unsubstituted analogs) are primarily of interest for their biological activity profiles [1][2], the vinyl substitution transforms this compound into a potent electrophilic building block. This allows it to participate in a range of carbon–carbon bond-forming reactions, including Michael additions and Morita–Baylis–Hillman (MBH) reactions, which are inaccessible to its non-vinyl counterparts [3]. Substituting a generic 1,2,4-oxadiazole would eliminate this entire synthetic pathway, drastically limiting the accessible chemical space for generating novel, complex, and pharmaceutically relevant scaffolds [4]. This functional group specificity is why the compound is explicitly cited as a key reagent for synthesizing pharmaceutically active motifs, a role that cannot be fulfilled by a simple in-class substitute .

Target reagent 5-Ethenyl-3-phenyl-1,2,4-oxadiazole (vinyl present)
Non-vinyl analog risk Lacks the activated alkene; cannot undergo Michael additions or MBH reactions.
Synthetic versatility Enables C–C and C–heteroatom bond formations.
Generic oxadiazole limitation May only participate in deprotonation-based chemistry, drastically reducing accessible chemical space.

Quantitative Evidence for 5-Ethenyl-3-phenyl-1,2,4-oxadiazole Differentiation in Chemical Synthesis


Superior Michael Acceptor Reactivity Compared to Non-Vinyl 1,2,4-Oxadiazoles

5-Ethenyl-3-phenyl-1,2,4-oxadiazole functions as an effective Michael acceptor, a property that is absent in non-vinyl analogs like 5-methyl-3-phenyl-1,2,4-oxadiazole. While 5-methyl derivatives are known to undergo deprotonation to form reactive anions [1], the 5-vinyl group in the target compound directly activates the β-carbon of the alkene for nucleophilic attack, enabling rapid conjugate additions with a variety of nucleophiles, including amines, alcohols, and thiophenols [2].

Michael acceptor
Class-level inference
Target: active Michael acceptor; yields up to 89% (MBH with benzaldehyde).
Non-vinyl analogs: no conjugate addition reactivity; no comparable data.
Unique synthetic niche for conjugate additions.
Reactivity profile reported for amines, alcohols, thiophenols.
Michael Addition Synthetic Methodology Heterocyclic Chemistry

High Efficiency in Morita–Baylis–Hillman Reactions as a Heterocyclic Nucleophilic Partner

5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a highly efficient nucleophilic partner in the Morita–Baylis–Hillman (MBH) reaction, a C–C bond-forming transformation. When reacted with a range of aromatic and aliphatic aldehydes under DABCO catalysis, it consistently delivers MBH adducts in excellent yields, with isolated yields reaching up to 99% [1]. This performance positions it as a superior heterocyclic scaffold for this reaction compared to traditional activated olefins like acrylates or vinyl sulfones, which often require more forcing conditions or give lower yields with similar substrates [1].

MBH reaction yield
Reported
Isolated yields 60–99% with aromatic/aliphatic aldehydes (DABCO, neat, rt–50 °C)
Supports efficient C–C bond formation scope.
Yields represent top-tier performance among tested MBH partners.
Morita-Baylis-Hillman Reaction C–C Bond Formation Organocatalysis

Efficient Synthesis and Antimicrobial Evaluation of 5-Alkenyl-1,2,4-oxadiazoles

A study focusing on 5-alkenyl- and 5-styryl-1,2,4-oxadiazoles demonstrated a simple and efficient synthesis for this class, using cyclodehydration of O-acylamidoximes in a KOH/DMSO superbase system at room temperature [1]. While the primary focus was synthetic methodology, the resulting library of compounds, which includes the target 5-ethenyl derivative, was evaluated for antimicrobial activity. This establishes a direct link between the compound's unique 5-vinyl substituent and its potential in antimicrobial lead generation, differentiating it from other 1,2,4-oxadiazoles that may have different activity profiles or no reported antimicrobial data.

Antimicrobial synthesis
Supporting evidence
Efficient synthesis via cyclodehydration (KOH/DMSO, rt); library evaluated against standard microbial strains.
Establishes biological relevance for 5-alkenyl series.
Specific MIC values not reported; antimicrobial screening context.
Antimicrobial SAR Medicinal Chemistry

Optimal Application Scenarios for Procuring 5-Ethenyl-3-phenyl-1,2,4-oxadiazole


Medicinal Chemistry: Synthesis of Pharmaceutically Active Motifs

This compound is explicitly listed as a key reagent for synthesizing pharmaceutically active motifs . Its unique reactivity as both a Michael acceptor and an MBH partner makes it indispensable for constructing complex, polyfunctionalized heterocyclic scaffolds that are common in drug discovery programs targeting kinases, GPCRs, and other therapeutically relevant protein classes [1].

Synthetic Methodology: Development of Novel C–C Bond-Forming Reactions

5-Ethenyl-3-phenyl-1,2,4-oxadiazole serves as a model substrate for developing new organocatalytic and metal-catalyzed transformations involving activated alkenes [2]. Its high and consistent reactivity in MBH reactions (yields up to 99%) makes it an ideal candidate for method development studies aimed at expanding the scope of sustainable, atom-economical C–C bond formations [1].

Antimicrobial Lead Discovery: Building a Focused Library of 5-Alkenyl-1,2,4-oxadiazoles

Research has shown that 5-alkenyl-1,2,4-oxadiazoles, including the target compound, can be efficiently synthesized and evaluated for antimicrobial activity [3]. Procuring this specific vinyl derivative is a strategic first step for any group aiming to explore the antimicrobial potential of this novel chemical space, which is distinct from more widely studied oxadiazole subclasses.

Agrochemical and Material Science: Functionalizable Heterocyclic Building Block

The 1,2,4-oxadiazole core is of interest in material science and agrochemistry [4]. The vinyl handle on this compound provides a unique site for further functionalization, allowing it to be incorporated into polymers, metal-organic frameworks (MOFs), or used as a precursor for fluorescent dyes and organic electronic materials, where specific optoelectronic properties are required [5].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
Vinyl-activated Michael/MBH reactivity
Reaction scope with targeted pharmacophores
Synthetic methodology development
Consistent high-yield MBH performance
Expanding organocatalytic C–C bond formations
Antimicrobial lead discovery
5-Alkenyl-1,2,4-oxadiazole library precursor
Antimicrobial screening and SAR exploration
Agrochemical / material science functionalization
Vinyl handle for further derivatization
Incorporation into polymers, MOFs, or optoelectronic materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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